Technical Monograph: PERK-IN-2 (CAS 1337531-83-5)
Technical Monograph: PERK-IN-2 (CAS 1337531-83-5)
High-Potency Small Molecule Inhibitor of EIF2AK3
Executive Summary
PERK-IN-2 (CAS 1337531-83-5) is a highly potent, ATP-competitive small molecule inhibitor targeting Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) , also known as EIF2AK3. Structurally belonging to the pyrrolopyrimidine-indoline class, it serves as a critical chemical probe for dissecting the Unfolded Protein Response (UPR) .
Distinguished by an enzymatic IC
Physicochemical & Structural Properties[2][3]
PERK-IN-2 is a fluorinated pyrrolopyrimidine derivative. Unlike its close analog GSK2606414 (which bears a 3-trifluoromethyl group), PERK-IN-2 is characterized by a 2,3,5-trifluorophenyl moiety, optimizing its binding affinity within the ATP pocket.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1337531-83-5 |
| Chemical Name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone |
| Molecular Formula | C |
| Molecular Weight | 437.42 g/mol |
| Enzymatic IC | 0.2 nM (Cell-free assay) |
| Cellular IC | ~30–100 nM (Inhibition of p-PERK in A549 cells) |
| Solubility | DMSO: |
| Appearance | White to off-white solid |
Storage & Stability[5]
-
Powder: -20°C (3 years) or 4°C (2 years). Protect from light and moisture.
-
In Solvent (DMSO): -80°C (6 months). Avoid repeated freeze-thaw cycles.
Mechanism of Action: UPR Blockade
PERK is an ER-transmembrane sensor.[2] Under homeostatic conditions, it is bound by the chaperone BiP (GRP78) .[3][4][5] Upon accumulation of misfolded proteins (ER stress), BiP dissociates, allowing PERK to dimerize and autophosphorylate.[3][4]
PERK-IN-2 acts as a Type I kinase inhibitor . It binds to the ATP-binding pocket of the cytosolic kinase domain of PERK. By physically displacing ATP, it prevents the trans-autophosphorylation required for PERK activation. Consequently, it blocks the downstream phosphorylation of eIF2
Mechanistic Pathway Diagram[11]
Figure 1: The Unfolded Protein Response (UPR) signaling cascade.[6][7] PERK-IN-2 inhibits the apical kinase PERK, preventing eIF2
Experimental Protocols
To ensure data integrity, experiments using PERK-IN-2 must include proper controls (DMSO vehicle) and stress induction (e.g., Thapsigargin) to validate the dynamic range of the assay.
Protocol A: Reconstitution & Handling
Objective: Prepare a stable stock solution for cell culture.
-
Calculation: For a 10 mM stock, dissolve 1 mg of PERK-IN-2 (MW 437.42) in 228.6
L of sterile DMSO. -
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.
-
Aliquoting: Dispense into light-protective amber tubes (20
L aliquots) to prevent freeze-thaw degradation. Store at -80°C. -
Working Solution: Dilute 1:1000 in media for a 10
M screening concentration, or serially dilute for IC curves. Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
Protocol B: Cellular Autophosphorylation Assay (Western Blot)
Objective: Validate PERK-IN-2 target engagement in A549 or U2OS cells.
Reagents:
-
Stressor: Thapsigargin (Tg) [Sigma]
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors (Critical for preserving p-PERK).
-
Primary Antibodies: Rabbit anti-PERK (Total), Rabbit anti-p-PERK (Thr980), Rabbit anti-p-eIF2
(Ser51).
Workflow:
-
Seeding: Plate cells at 70% confluency in 6-well plates. Allow adhesion overnight.
-
Pre-treatment: Treat cells with PERK-IN-2 (0, 10, 30, 100, 300 nM) for 1 hour prior to stress induction.
-
Induction: Add Thapsigargin (1
M final) to induce ER stress. Incubate for 1-2 hours .-
Control: DMSO only (No drug, No Tg).
-
Positive Control: DMSO + Tg (Max signal).
-
-
Harvest: Wash with ice-cold PBS. Lyse immediately on ice.
-
Analysis: Perform SDS-PAGE.
-
Success Criteria: A dose-dependent disappearance of the p-PERK band and p-eIF2
band compared to the Tg-only control. Total PERK levels should remain constant.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating PERK-IN-2 activity in cell culture models.
Applications & Comparative Analysis
Therapeutic Areas[3][8][9][12][13][14]
-
Oncology: Tumor cells in hypoxic, nutrient-deprived environments rely on the UPR for survival. PERK-IN-2 abrogates this survival mechanism, sensitizing tumors to hypoxia.
-
Neurodegeneration: In prion disease and Alzheimer's models, chronic UPR activation leads to translational repression of synaptic proteins. PERK inhibition restores protein synthesis.[7][8]
-
Warning: Complete systemic PERK inhibition is associated with pancreatic toxicity (beta-cell loss) due to the high secretory demand of the pancreas.
-
PERK-IN-2 vs. GSK2606414
While both are potent pyrrolopyrimidines discovered in the same campaign (Axten et al.), PERK-IN-2 is often used as a distinct probe to verify results obtained with GSK2606414, ensuring effects are on-target.
| Feature | PERK-IN-2 (CAS 1337531-83-5) | GSK2606414 (CAS 1337531-36-8) |
| Structure | 2,3,5-trifluorophenyl tail | 3-trifluoromethylphenyl tail |
| Potency (Enzymatic) | 0.2 nM | 0.4 nM |
| Selectivity | >100-fold vs c-Kit, Aurora B | >100-fold vs c-Kit, Aurora B |
| Primary Use | High-affinity chemical probe | First-in-class reference compound |
References
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.[1] Link
-
Harding, H. P., et al. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature, 397(6716), 271–274. Link
-
Moreno, J. A., et al. (2013). Oral treatment with the unfolded protein response inhibitor GSK2606414 prevents prion neurodegeneration. Nature, 502(7473), 712–716. Link
-
TargetMol. PERK-IN-2 Product Datasheet (CAS 1337531-83-5).[9][10] Link
-
MedChemExpress. PERK-IN-2 Product Properties and Biological Activity. Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. What are PERK modulators and how do they work? [synapse.patsnap.com]
- 5. The PERK Eukaryotic Initiation Factor 2α Kinase Is Required for the Development of the Skeletal System, Postnatal Growth, and the Function and Viability of the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Page loading... [wap.guidechem.com]
- 10. PERK-IN-2 | ERK | TargetMol [targetmol.com]
